molecular formula C14H20O2 B13616673 3-(3-Tert-butylphenyl)butanoic acid

3-(3-Tert-butylphenyl)butanoic acid

Cat. No.: B13616673
M. Wt: 220.31 g/mol
InChI Key: OXUQYEBJZIIRSH-UHFFFAOYSA-N
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Description

3-(3-Tert-butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2 It is a derivative of butanoic acid, featuring a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting tert-butylbenzene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by carbonation and acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)butanoic acid
  • 4-(4-Tert-butylphenyl)butanoic acid
  • 3-(4-Tert-butylphenyl)propanoic acid

Uniqueness

3-(3-Tert-butylphenyl)butanoic acid is unique due to the position of the tert-butyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-(3-tert-butylphenyl)butanoic acid

InChI

InChI=1S/C14H20O2/c1-10(8-13(15)16)11-6-5-7-12(9-11)14(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16)

InChI Key

OXUQYEBJZIIRSH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)C(C)(C)C

Origin of Product

United States

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